molecular formula C23H27N3O3 B10996101 (4-benzylpiperazin-1-yl)(4,7-dimethoxy-1-methyl-1H-indol-2-yl)methanone

(4-benzylpiperazin-1-yl)(4,7-dimethoxy-1-methyl-1H-indol-2-yl)methanone

Cat. No.: B10996101
M. Wt: 393.5 g/mol
InChI Key: LAOZWASBNMXPPU-UHFFFAOYSA-N
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Description

(4-BENZYLPIPERAZINO)(4,7-DIMETHOXY-1-METHYL-1H-INDOL-2-YL)METHANONE is a complex organic compound that features both indole and piperazine moieties. Indole derivatives are known for their wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties . Piperazine derivatives are also significant in medicinal chemistry due to their pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-BENZYLPIPERAZINO)(4,7-DIMETHOXY-1-METHYL-1H-INDOL-2-YL)METHANONE typically involves multiple steps, starting with the preparation of the indole and piperazine intermediates. The indole moiety can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The piperazine moiety can be prepared by reacting ethylenediamine with dihaloalkanes.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The final coupling of the indole and piperazine intermediates is typically achieved through nucleophilic substitution reactions, often using coupling reagents like TBTU (O-(Benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium tetrafluoroborate) .

Chemical Reactions Analysis

Types of Reactions

(4-BENZYLPIPERAZINO)(4,7-DIMETHOXY-1-METHYL-1H-INDOL-2-YL)METHANONE can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-2,3-diones.

    Reduction: The carbonyl group in the compound can be reduced to form alcohols.

    Substitution: The methoxy groups on the indole ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield indole-2,3-diones, while reduction of the carbonyl group can yield alcohol derivatives.

Scientific Research Applications

(4-BENZYLPIPERAZINO)(4,7-DIMETHOXY-1-METHYL-1H-INDOL-2-YL)METHANONE has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-BENZYLPIPERAZINO)(4,7-DIMETHOXY-1-METHYL-1H-INDOL-2-YL)METHANONE involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors in the body, influencing biological processes such as cell signaling and gene expression. The piperazine moiety can enhance the compound’s ability to cross cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-BENZYLPIPERAZINO)(4,7-DIMETHOXY-1-METHYL-1H-INDOL-2-YL)METHANONE is unique due to its combination of indole and piperazine moieties, which confer distinct biological activities and chemical properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C23H27N3O3

Molecular Weight

393.5 g/mol

IUPAC Name

(4-benzylpiperazin-1-yl)-(4,7-dimethoxy-1-methylindol-2-yl)methanone

InChI

InChI=1S/C23H27N3O3/c1-24-19(15-18-20(28-2)9-10-21(29-3)22(18)24)23(27)26-13-11-25(12-14-26)16-17-7-5-4-6-8-17/h4-10,15H,11-14,16H2,1-3H3

InChI Key

LAOZWASBNMXPPU-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC2=C(C=CC(=C21)OC)OC)C(=O)N3CCN(CC3)CC4=CC=CC=C4

Origin of Product

United States

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